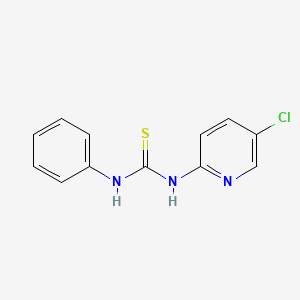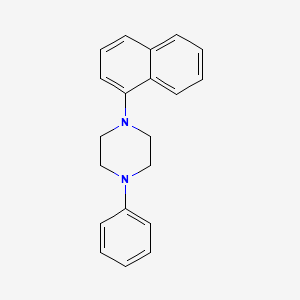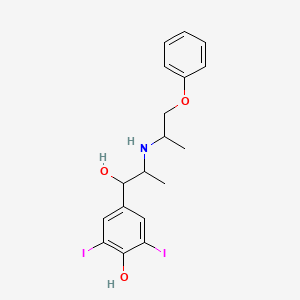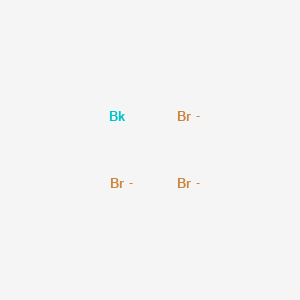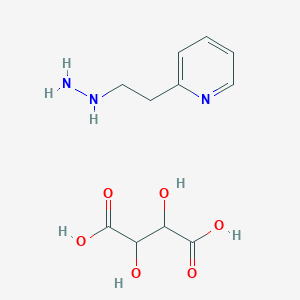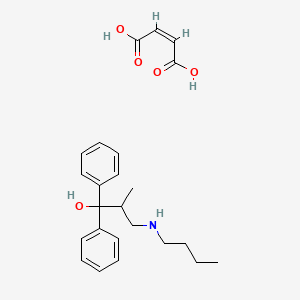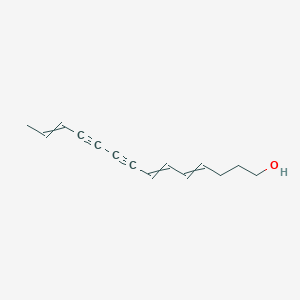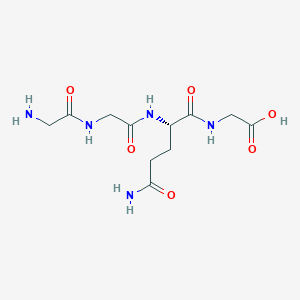
alpha-(Bromomethyl)-p-cyclopentylbenzyl 2-ethylhexyl ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alpha-(Bromomethyl)-p-cyclopentylbenzyl 2-ethylhexyl ether is an organic compound that features a bromomethyl group attached to a cyclopentylbenzyl moiety, which is further connected to a 2-ethylhexyl ether
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(Bromomethyl)-p-cyclopentylbenzyl 2-ethylhexyl ether typically involves the following steps:
Formation of the Bromomethyl Group: This can be achieved by brominating a suitable precursor, such as a methyl group attached to the benzyl ring, using bromine or N-bromosuccinimide (NBS) under radical conditions.
Ether Formation: The ether linkage can be formed using the Williamson ether synthesis, where an alkoxide reacts with an alkyl halide.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for the bromination step and large-scale distillation for purification.
化学反応の分析
Types of Reactions
Substitution Reactions: The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation reactions, particularly at the bromomethyl group, to form corresponding alcohols or carboxylic acids. Reduction reactions can also occur, potentially converting the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium alkoxides, thiols, and amines under basic conditions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of ethers, thioethers, or amines depending on the nucleophile used.
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of methyl derivatives.
科学的研究の応用
Alpha-(Bromomethyl)-p-cyclopentylbenzyl 2-ethylhexyl ether has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Material Science: Potential use in the development of new polymers and materials due to its unique structural properties.
Biological Studies: May be used in the synthesis of biologically active compounds for medicinal chemistry research.
作用機序
The mechanism of action of alpha-(Bromomethyl)-p-cyclopentylbenzyl 2-ethylhexyl ether largely depends on the type of reaction it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as an electrophile, attracting nucleophiles to form new bonds. The molecular targets and pathways involved would vary based on the specific nucleophile and reaction conditions used .
類似化合物との比較
Similar Compounds
Benzyl Bromide: Similar in reactivity due to the presence of the bromomethyl group.
Cyclopentylbenzyl Alcohol: Shares the cyclopentylbenzyl moiety but lacks the bromomethyl and ether groups.
2-Ethylhexyl Ether: Contains the ether linkage but lacks the bromomethyl and cyclopentylbenzyl groups.
Uniqueness
Alpha-(Bromomethyl)-p-cyclopentylbenzyl 2-ethylhexyl ether is unique due to the combination of its bromomethyl group, cyclopentylbenzyl moiety, and 2-ethylhexyl ether linkage.
特性
CAS番号 |
21270-12-2 |
|---|---|
分子式 |
C21H33BrO |
分子量 |
381.4 g/mol |
IUPAC名 |
1-[2-bromo-1-(2-ethylhexoxy)ethyl]-4-cyclopentylbenzene |
InChI |
InChI=1S/C21H33BrO/c1-3-5-8-17(4-2)16-23-21(15-22)20-13-11-19(12-14-20)18-9-6-7-10-18/h11-14,17-18,21H,3-10,15-16H2,1-2H3 |
InChIキー |
BHVWTVKOTBMWHO-UHFFFAOYSA-N |
正規SMILES |
CCCCC(CC)COC(CBr)C1=CC=C(C=C1)C2CCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


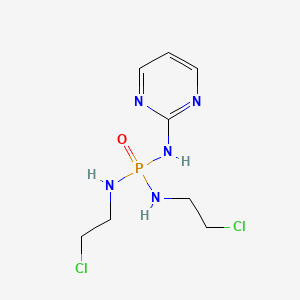
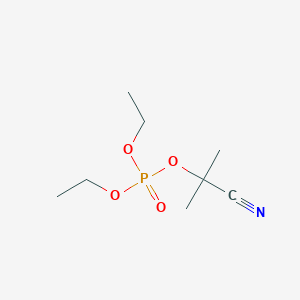

![5-Methoxy[1,1'-biphenyl]-2-ol](/img/structure/B14707181.png)
